4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride
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Overview
Description
4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C13H20ClIN2O2S It is a derivative of benzenesulfonamide, featuring an iodine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride typically involves the reaction of 4-iodobenzenesulfonyl chloride with 3-pyrrolidin-1-yl-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a sulfone derivative .
Scientific Research Applications
4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide
- 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrobromide
- 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide acetate
Uniqueness
4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom and the pyrrolidine ring makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H20ClIN2O2S |
---|---|
Molecular Weight |
430.73 g/mol |
IUPAC Name |
4-iodo-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H19IN2O2S.ClH/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16;/h4-7,15H,1-3,8-11H2;1H |
InChI Key |
ZEZAZUHKMHKAIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl |
Origin of Product |
United States |
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